molecular formula C26H38Cl3FN4O2S B605045 (3R,4S)-1-(7-fluoro-2,3-dihydro-1H-inden-1-yl)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine CAS No. 2089148-72-9

(3R,4S)-1-(7-fluoro-2,3-dihydro-1H-inden-1-yl)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine

Cat. No. B605045
M. Wt: 596.02
InChI Key: XLWXECXZKIBPKF-WLAAUKAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-395 is a potent and selective EED inhibitor. A-395 includes potent binding to EED with Ki = 0.4 nM, inhibits the PRC2 complex with IC50 = 34 nM for methylation of H3K27 and greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets. In cellular assays, A-395 inhibits the PRC2 complex (thus inhibiting the formation of H3K27me3) with IC50 = 90 nM (RD rhabdoid tumor cell line;  3 days). A-395 represents a first-in-class antagonist of PRC2 protein-protein interactions (PPI) for use as a chemical probe to investigate the roles of EED-containing protein complexes.

Scientific Research Applications

  • Aurora Kinase Inhibition : Compounds similar to the one have been studied for their potential as Aurora kinase inhibitors, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

  • Imaging Dopamine Receptors : A derivative of this compound, synthesized for imaging dopamine D4 receptors, was studied using electrophilic fluorination (Eskola et al., 2002).

  • Molecular Structure Investigations : Research has been conducted on the molecular structure of similar s-triazine derivatives, incorporating pyrazole/piperidine/aniline moieties. This includes X-ray crystallography and DFT calculations (Shawish et al., 2021).

  • Pharmacological Studies : New Mannich bases with piperazines have been synthesized and evaluated for their pharmacological activities, including cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019).

  • Anticonvulsant Properties : Studies have been conducted on 1-[(4-phenylpiperazin-1-yl)-methyl]- derivatives of pyrrolidine-2,5-diones, evaluating their anticonvulsant activity in various models (Kamiński et al., 2013).

  • Bioactivity of Piperazine Derivatives : Research into new phenolic Mannich bases with piperazines has provided insights into their bioactivities, revealing potential as leading compounds for further pharmaceutical designs (Gul et al., 2019).

  • Enantiomer Synthesis : The asymmetric synthesis of enantiomers for compounds containing piperazine structures has been explored, highlighting the effectiveness of certain synthetic methods (Kulig et al., 2007).

properties

IUPAC Name

(3R,4S)-1-(7-fluoro-2,3-dihydro-1H-inden-1-yl)-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35FN4O2S/c1-28(2)25-18-30(24-12-9-20-5-4-6-23(27)26(20)24)17-22(25)19-7-10-21(11-8-19)29-13-15-31(16-14-29)34(3,32)33/h4-8,10-11,22,24-25H,9,12-18H2,1-3H3/t22-,24?,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVJNSVNICWODC-KIDMSAQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(CC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(7-fluoro-2,3-dihydro-1H-inden-1-yl)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine

Citations

For This Compound
1
Citations
CY Yang, S Wang - Journal of Medicinal Chemistry, 2017 - ACS Publications
Aberrant PRC2 activity produces gene repressive epigenetic marks in multiple diseases and led to identification of Ezh2 as a drug target. Recent studies have shown that the epigenetic …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.